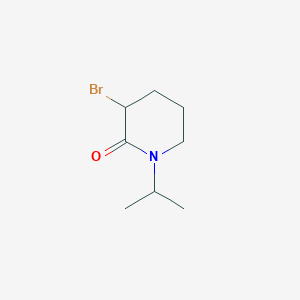

![molecular formula C25H21N3O2S B2895509 N-(2-(4-苯氧基苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2-苯基乙酰胺 CAS No. 396724-36-0](/img/structure/B2895509.png)

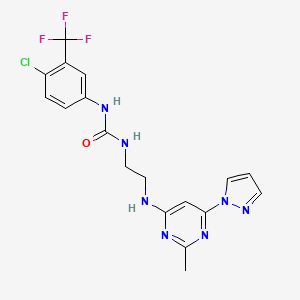

N-(2-(4-苯氧基苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . They are known to exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as pyrazolones and pyrazolo derivatives are typically synthesized via reactions involving electrophilic and nucleophilic reagents . For instance, 1,3-diphenyl-1H-pyrazol-5(4H)-one has been prepared via reaction with electrophilic and nucleophilic reagents .

科学研究应用

毒理学评估和安全性评估

对结构相似的新型冷却化合物进行了毒理学评估,强调了其在食品和饮料中的安全应用。该化合物经过快速代谢,未表现出遗传毒性或致断裂性,大鼠亚慢性口服毒性研究表明其安全性高 (Karanewsky 等,2015).

类似物的药理学评价

对该化合物的类似物进行的研究突出了它们在抑制谷氨酰胺酶中的潜力,这表明了一种治疗需要调节谷氨酰胺代谢的疾病的方法。构效关系研究已经确定了具有改善溶解度和效力的类似物,表明显着的体外和体内抗肿瘤活性 (Shukla 等,2012).

抗疟疾药物合成的化学选择性乙酰化

该化合物与专注于氨基化学选择性乙酰化的研究间接相关,该方法对于合成抗疟疾药物的中间体至关重要。这项研究强调了该化合物在促进药物应用的有效合成过程中的相关性 (Magadum & Yadav, 2018).

作为调味物质的评估

对相关调味物质的科学意见强调了其在食品中的安全使用,这是基于全面的饮食暴露评估和毒性研究。这说明了该化合物在不影响健康问题的情况下增强食品风味的潜在用途 (Younes 等,2018).

作为癫痫候选药物的发现

对该化合物衍生物的研究导致发现了 T 型钙通道的有效、选择性阻断剂。这些阻断剂作为治疗全身性癫痫的候选药物显示出前景,其中一种衍生物因其溶解度、脑穿透性和安全性而受到关注 (Bezençon 等,2017).

配位络合物中的抗氧化活性

由吡唑-乙酰胺衍生物构建的新型配位络合物,包括与目标化合物结构相关的化合物,已显示出显着的抗氧化活性。这一发现表明在减轻氧化应激相关疾病方面具有潜在的应用 (Chkirate 等,2019).

未来方向

While the future directions for this specific compound are not available, research into similar compounds continues to be an active area of study. For instance, the development of new inhibitors for protein kinases, which are considered therapeutic options for cancer treatment, remains an intense area of research .

作用机制

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been shown to inhibit protein kinases , which play active roles in signal transduction pathways in humans . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .

Mode of Action

It’s worth noting that similar compounds have been found to show good in vitro anti-proliferative activities . Some of them were even found to be 8–10 times more potent than the BTK inhibitor ibrutinib .

Biochemical Pathways

Similar compounds have been found to affect cellular signal transduction pathways, particularly those involving protein kinases . These pathways regulate many important cellular activities such as cell division, survival, and apoptosis .

Pharmacokinetics

It’s worth noting that irreversible kinase inhibitors (ikis), which include similar compounds, often show improved biochemical efficacy and good pharmacokinetic or pharmacodynamics profiles compared to reversible inhibitors .

Result of Action

Similar compounds have been found to show good in vitro anti-proliferative activities , suggesting that they may inhibit cell growth or induce cell death in certain contexts.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the specific cellular environment, the presence of other compounds, and the specific characteristics of the target cells .

属性

IUPAC Name |

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2S/c29-24(15-18-7-3-1-4-8-18)26-25-22-16-31-17-23(22)27-28(25)19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABDPDVECSUNKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

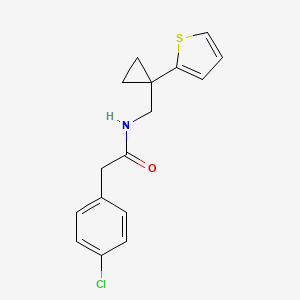

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2895431.png)

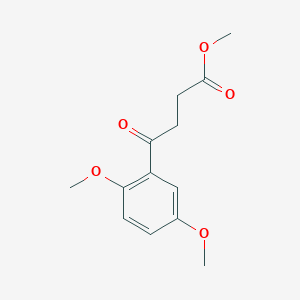

![2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2895433.png)

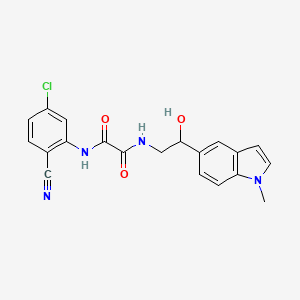

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2895436.png)

![2-Chloro-N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2895439.png)

![N-[[(2S,3R)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2895442.png)

![N-[[4-(2-Propan-2-ylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2895444.png)

![Propan-2-yl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2895445.png)